

A Comprehensive Technical Guide on the Physicochemical Properties of (Rac)-Tenofovir-d7

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Compound of Interest

Compound Name: (Rac)-Tenofovir-d7

Cat. No.: B12419262

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This technical guide provides an in-depth overview of the physical and chemical properties of **(Rac)-Tenofovir-d7**, a deuterated analog of Tenofovir. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document covers core physicochemical data, detailed experimental protocols for characterization, and the biological mechanism of action.

Core Physicochemical Properties

(Rac)-Tenofovir-d7 is the deuterium-labeled form of racemic Tenofovir, an acyclic phosphonate nucleotide analog with potent antiviral activity.^[1] Stable isotope-labeled compounds like **(Rac)-Tenofovir-d7** are primarily used as internal standards or tracers in quantitative bioanalytical studies.^{[2][3]} Deuteration can sometimes influence the pharmacokinetic and metabolic profiles of a drug.^{[3][4]}

The fundamental properties of **(Rac)-Tenofovir-d7** are summarized in the table below.

Property	Value	Source
Chemical Name	9-(2-Phosphonomethoxypropyl)adenine-d7	[5]
Synonyms	(Rac)-GS 1278-d7, (Rac)-PMPA-d7	[3]
Molecular Formula	C ₉ H ₇ D ₇ N ₅ O ₄ P	[5]
Molecular Weight	294.26 g/mol	[4][5]
CAS Number	2747914-59-4	[2][4]
Appearance	White to off-white solid	[1]
Predicted Boiling Point	616.1 ± 65.0 °C	[1]
Predicted Density	1.79 ± 0.1 g/cm ³	[1]
Predicted pKa	2.36 ± 0.10	[1]
Solubility	Soluble in DMSO, Acetic Acid	[1][2]
Storage Conditions	2-8°C Refrigerator	[5]

Mechanism of Action: Viral Replication Inhibition

Tenofovir is a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B infections.[6] It is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance bioavailability.[6][7]

Once inside the host cell, the prodrug is converted to Tenofovir. Cellular enzymes then phosphorylate Tenofovir in two steps to its active form, Tenofovir diphosphate (TFV-DP).[6][8] TFV-DP is a structural analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP). [6]

TFV-DP competitively inhibits the viral enzyme reverse transcriptase (RT) in retroviruses like HIV and DNA polymerase in hepatitis B virus.[6] Upon incorporation into the nascent viral DNA strand, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for

forming the next phosphodiester bond.[9] This premature termination halts DNA synthesis and effectively stops viral replication.[6][9]

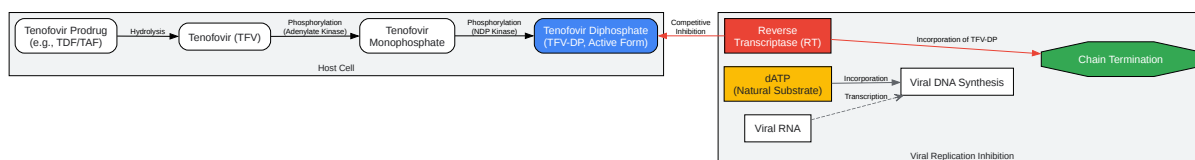


Figure 1: Tenofovir Mechanism of Action

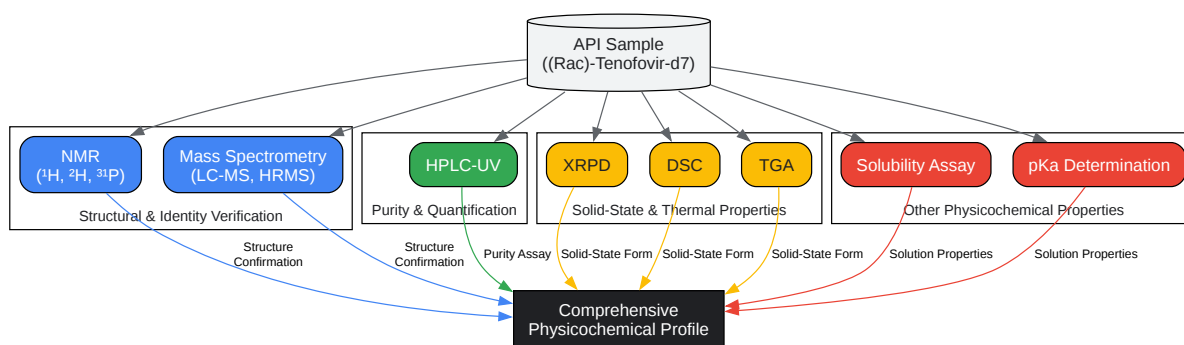


Figure 2: Physicochemical Characterization Workflow

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